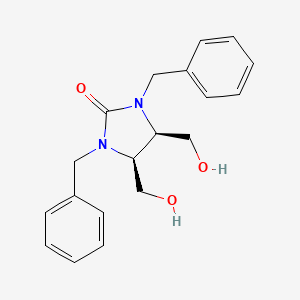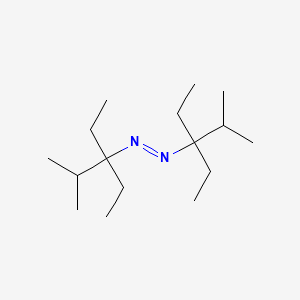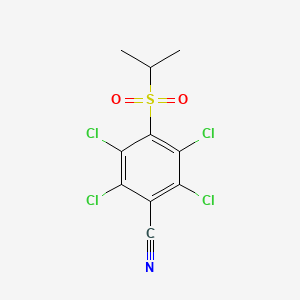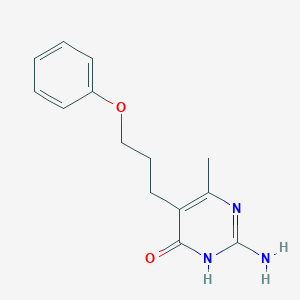![molecular formula C15H8N2S5 B14635099 Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate CAS No. 52739-89-6](/img/structure/B14635099.png)
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is a compound that features a unique structure combining benzothiazole rings with a trithiocarbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis[(1,3-benzothiazol-2-yl)] carbonotrithioate can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon disulfide and a suitable base, followed by cyclization to form the benzothiazole ring . Other methods include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the trithiocarbonate group and the benzothiazole rings .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like chloroform or dimethyl sulfoxide (DMSO) .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazole derivatives .
Applications De Recherche Scientifique
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of bis[(1,3-benzothiazol-2-yl)] carbonotrithioate involves its interaction with molecular targets such as DNA and proteins. The compound binds to DNA grooves and has peroxide-mediated DNA-cleavage properties, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in bacterial and fungal growth, contributing to its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(benzimidazole) complexes: Compounds with similar DNA-binding properties and cytotoxic activities.
Uniqueness
Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate is unique due to its trithiocarbonate group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring high thermal stability and resistance to oxidative degradation .
Propriétés
Numéro CAS |
52739-89-6 |
|---|---|
Formule moléculaire |
C15H8N2S5 |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
bis(1,3-benzothiazol-2-ylsulfanyl)methanethione |
InChI |
InChI=1S/C15H8N2S5/c18-15(21-13-16-9-5-1-3-7-11(9)19-13)22-14-17-10-6-2-4-8-12(10)20-14/h1-8H |
Clé InChI |
IDEZLPMZZCWGFY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SC(=S)SC3=NC4=CC=CC=C4S3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




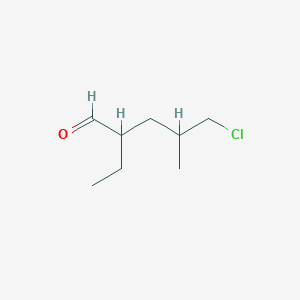
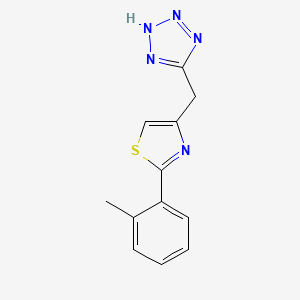

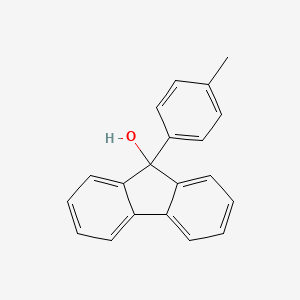
![1H-Benzimidazol-2-amine, N-[(4-methoxyphenyl)methylene]-](/img/structure/B14635037.png)
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
